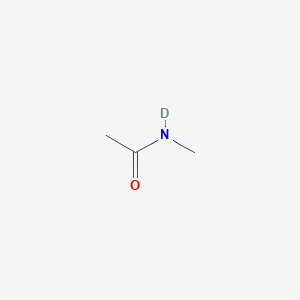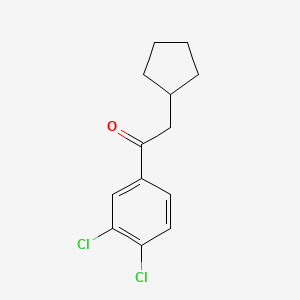
2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biotransformation in Pharmaceutical Synthesis
2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone and its related compounds have been used in the biotransformation processes for synthesizing chiral intermediates of pharmaceutical significance. For instance, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole, was synthesized using a specific strain of Acinetobacter sp. This process demonstrated the effective transformation of related compounds at high conversion temperatures and offered a novel route for the production of valuable chiral intermediates in drug synthesis (Miao et al., 2019).
Enzymatic Synthesis in Medicinal Chemistry
Enzymatic processes have been developed to synthesize various chiral intermediates from compounds similar to this compound. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for the synthesis of Ticagrelor (a treatment for acute coronary syndromes), was produced using a specific ketoreductase. This enzymatic method offered high conversion rates, environmental friendliness, and potential for industrial application (Guo et al., 2017).
Antimicrobial and Antifungal Applications
Derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. For instance, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, synthesized from a starting material related to this compound, demonstrated promising activity against various bacteria (Wanjari, 2020).
Crystallographic Studies in Structural Chemistry
The structural properties of compounds like this compound have been studied through crystallography. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, a compound related to this compound, provided insights into molecular conformations and interactions, vital for understanding chemical properties and reactivity (Zheng et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopentyl-1-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-11-6-5-10(8-12(11)15)13(16)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHHWWKSGRUUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



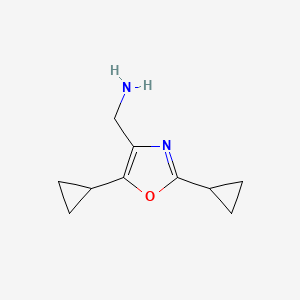

![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)
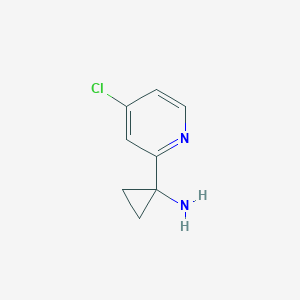
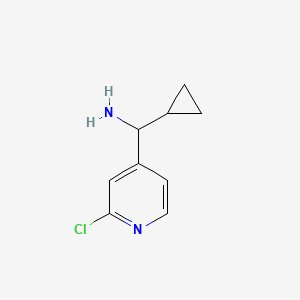

![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)
![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)
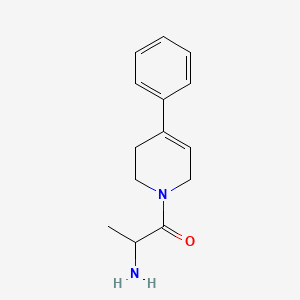
![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)
